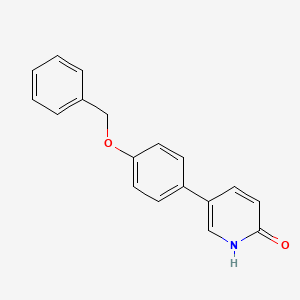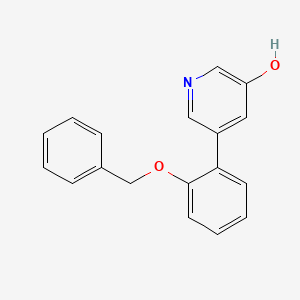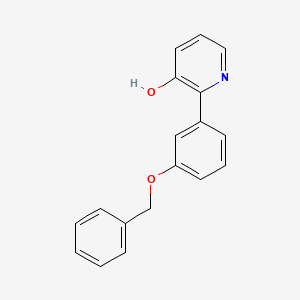
5-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95%
Descripción general
Descripción
5-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% (5-BOPH-2-H, 95%) is an organic compound that has been studied for its various applications in scientific research. It is an important component of many biochemical and physiological processes, and has been used in numerous lab experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% involves the reaction of 4-benzyloxyphenylacetonitrile with 2-chloropyridine in the presence of a base, followed by reduction of the resulting intermediate with a reducing agent.
Starting Materials
4-benzyloxyphenylacetonitrile, 2-chloropyridine, base, reducing agent
Reaction
Step 1: 4-benzyloxyphenylacetonitrile is reacted with 2-chloropyridine in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form the intermediate 5-(4-benzyloxyphenyl)-2-chloropyridine., Step 2: The intermediate 5-(4-benzyloxyphenyl)-2-chloropyridine is then reduced with a reducing agent, such as sodium borohydride, in an aprotic solvent, such as THF, at room temperature to form the final product 5-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95%., Step 3: The product is then purified by recrystallization or column chromatography to obtain the desired purity.
Mecanismo De Acción
The mechanism of action of 5-BOPH-2-H, 95% is not fully understood. However, it is believed that it binds to certain receptors in the body, such as opioid receptors, and modulates the activity of these receptors. This modulation is believed to be responsible for the biochemical and physiological effects of the compound.
Efectos Bioquímicos Y Fisiológicos
5-BOPH-2-H, 95% has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the effects of certain toxins. It has also been shown to have an anti-tumor effect. In addition, it has been shown to have an effect on the central nervous system, possibly by modulating the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-BOPH-2-H, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also relatively non-toxic and has a low cost. However, 5-BOPH-2-H, 95% has several limitations. It has a relatively short half-life, making it difficult to study long-term effects. In addition, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
There are numerous potential future directions for the study of 5-BOPH-2-H, 95%. For example, further studies could be conducted to better understand its mechanism of action, as well as its effects on various biochemical and physiological processes. In addition, further studies could be conducted to explore the potential therapeutic applications of 5-BOPH-2-H, 95%, such as its potential use as an analgesic or anti-tumor agent. Finally, further studies could be conducted to explore the potential applications of 5-BOPH-2-H, 95% in drug delivery systems.
Aplicaciones Científicas De Investigación
5-BOPH-2-H, 95% has been used in various scientific research experiments. It has been used to study the mechanisms of action of various drugs, such as opioids and other analgesics, as well as to study the biochemical and physiological effects of these drugs. It has also been used in the study of the effects of environmental toxins on the human body. In addition, 5-BOPH-2-H, 95% has been used to study the effects of various hormones, such as insulin and testosterone, on the body.
Propiedades
IUPAC Name |
5-(4-phenylmethoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18-11-8-16(12-19-18)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNFDJVCMOLMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683237 | |
| Record name | 5-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-32-0 | |
| Record name | 5-[4-(Phenylmethoxy)phenyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111109-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















